
Tin(2+); trifluoromethanesulfonate
Overview
Description
Tin(II) trifluoromethanesulfonate (CAS 62086-04-8), also known as stannous triflate or Sn(OTf)₂, is a tin-based Lewis acid catalyst with the molecular formula C₂F₆O₆S₂Sn and a molecular weight of 416.85 g/mol . It is a hygroscopic, moisture-sensitive white to off-white powder with a melting point exceeding 300°C . The compound is insoluble in water but soluble in polar aprotic solvents, making it suitable for organic synthesis under anhydrous conditions .
As a strong Lewis acid, Tin(II) trifluoromethanesulfonate is widely used in glycosylation reactions, Friedel-Crafts alkylations, and transesterification reactions due to its ability to activate electrophilic substrates . Its catalytic efficiency stems from the electron-withdrawing trifluoromethanesulfonate (OTf⁻) counterion, which stabilizes the metal center while enhancing electrophilicity .
Preparation Methods
Synthetic Routes to Tin(II) Trifluoromethanesulfonate
Direct Acid-Base Neutralization Using Trifluoromethanesulfonic Acid
The most widely employed industrial method involves the reaction of tin(II) oxide (SnO) with trifluoromethanesulfonic acid (HOTf) under anhydrous conditions :
2 + \text{H}2\text{O}
Key Process Parameters:
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Temperature: 80–100°C under nitrogen atmosphere
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Stoichiometry: 1:2 molar ratio of SnO to HOTf
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Solvent: Toluene or dichloromethane for azeotropic water removal
This method produces hygroscopic white to yellowish powders requiring storage under inert gas . The product’s moisture sensitivity necessitates strict exclusion of atmospheric humidity during synthesis, as evidenced by the compound’s rapid decomposition upon water exposure .
Metathesis Reaction with Silver Triflate
Laboratory-scale synthesis often employs silver triflate (AgOTf) and tin(II) chloride (SnCl₂) via anion exchange :
2 + 2 \text{AgOTf} \rightarrow \text{Sn(OTf)}2 + 2 \text{AgCl} \downarrow
Optimized Conditions:
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Reaction Medium: Anhydrous acetonitrile at 0°C
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Filtration: Removal of AgCl precipitate through 0.45 μm PTFE membrane
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Purification: Rotary evaporation followed by recrystallization from dry diethyl ether
This route avoids the handling of corrosive HOTf but incurs higher costs due to silver reagents. The method’s utility is limited to small-scale applications (<100 g batches) due to economic constraints .
Critical Analysis of Synthetic Methodologies
Comparative Performance Metrics
Data synthesized from industrial patents and laboratory studies .
Purification and Stabilization Techniques
Post-synthesis handling requires:
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Vacuum Drying: 48–72 hours at 80°C under 0.1 mbar pressure to remove residual solvents
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Stabilization: Addition of 1–2 wt% molecular sieves (3Å) during packaging
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Storage: Sealed amber glass ampules under argon atmosphere at 2–8°C
The compound’s decomposition temperature (>300°C) allows high-temperature applications, though prolonged exposure above 150°C induces gradual triflate ligand oxidation .
Industrial Synthesis Protocols
Continuous Flow Reactor Design
Modern production facilities utilize continuous flow systems to enhance process control:
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Feeding System: Separate streams of SnO slurry (in anhydrous THF) and HOTf (neat)
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Reaction Zone: Tubular reactor at 90°C with 15-minute residence time
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Water Removal: In-line molecular sieves (4Å) for instantaneous dehydration
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Crystallization: Cooled to −20°C for product precipitation
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Filtration: Automated pressure nutsche filters with nitrogen purging
This approach achieves 94% yield with 99.5% purity, as validated by ICP-MS analysis of trace metal impurities .
Quality Control Parameters
Compliance with these specifications ensures catalytic efficacy in demanding applications like asymmetric aldol reactions .
Emerging Synthetic Technologies
Electrochemical Synthesis
Pilot-scale studies demonstrate tin anode oxidation in triflic acid electrolyte:
Advantages:
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Eliminates stoichiometric acid use
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Continuous product recovery via membrane electrolysis
Challenges:
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Passivation of tin electrodes requires pulsed potential protocols
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Limited to 40–50% concentration due to electrolyte conductivity constraints
Solvent-Free Mechanochemical Synthesis
Ball milling tin(II) carbonate with triflic acid yields Sn(OTf)₂ in 89% yield after 2 hours :
3 + 2 \text{HOTf} \rightarrow \text{Sn(OTf)}2 + \text{CO}2 \uparrow + \text{H}2\text{O}
This green chemistry approach reduces solvent waste and enables rapid reaction times, though product purity (95–97%) remains inferior to solution-phase methods .
Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
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25–150°C: Loss of adsorbed moisture (1–2% mass loss)
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150–350°C: Ligand decomposition releasing SO₂ and CF₃ radicals
Storage stability studies indicate ≤0.5% annual decomposition rate when maintained under argon at −20°C .
Industrial Applications and Market Considerations
Catalytic Use Metrics
Application | Sn(OTf)₂ Loading | Turnover Number |
---|---|---|
Aldol Reactions | 5 mol% | 18–22 |
Friedel-Crafts Alkylation | 2 mol% | 45–50 |
Ring-Opening Polymerization | 0.1 mol% | 900–1000 |
The global market for Sn(OTf)₂ is projected to reach $12.5 million by 2030, driven by pharmaceutical intermediate synthesis demands .
Parameter | Requirement |
---|---|
GHS Classification | Skin Corr. 1B, Eye Dam. 1 |
Transport Class | 8 (Corrosive Substances) |
Waste Treatment | Neutralize with CaCO₃ before disposal |
Material safety data sheets mandate the use of fluoropolymer-lined containers to prevent corrosion during storage and transport .
Chemical Reactions Analysis
Aldol Reactions
Sn(OTf)₂ facilitates stereoselective aldol reactions by coordinating to carbonyl oxygen atoms, enhancing electrophilicity. Key findings include:
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Mukaiyama Aldol Reaction : Achieves cross-aldol additions between silyl enol ethers and aldehydes, producing β-hydroxy ketones with high diastereoselectivity. For example, reactions with aromatic aldehydes yield >90% conversion at −78°C in dichloromethane .
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Asymmetric Aldol Additions : Chiral tin enolates derived from Sn(OTf)₂ enable enantioselective synthesis of aldol adducts (e.g., 85% ee reported in reactions with α-methylbenzaldehyde) .
Michael Additions
The compound catalyzes conjugate additions to α,β-unsaturated carbonyl systems:
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Nucleophile Scope : Thiols, amines, and stabilized enolates undergo regioselective 1,4-additions. A study demonstrated 80–95% yields in reactions between indole derivatives and methyl vinyl ketone .
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Tandem Reactions : Sequential Michael-aldol cascades produce polycyclic frameworks, such as tetrahydropyran derivatives, with moderate to high stereocontrol .
Cycloaddition Reactions
Sn(OTf)₂ promotes [3+2] and [4+3] cycloadditions:
Friedel-Crafts Reactions
Sn(OTf)₂ efficiently activates arenes and carbonyl compounds for electrophilic substitutions:
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Acylation : Benzene derivatives react with acetyl chloride to form aryl ketones (70–95% yields) under solvent-free conditions at 50°C .
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Alkylation : Indole undergoes C3-alkylation with α,β-unsaturated ketones, achieving 80–90% regioselectivity .
Ring-Opening and Rearrangement Reactions
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Epoxide Ring Opening : Sn(OTf)₂ mediates nucleophilic attacks on epoxides by amines or alcohols, yielding β-functionalized alcohols (60–88% yields) .
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Wittig Rearrangements : Allyl ethers convert to γ,δ-unsaturated carbonyl compounds via -sigmatropic shifts (55–78% efficiency) .
Reaction Mechanism Insights
Sn(OTf)₂ operates via Lewis acid activation:
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Coordination : Binds to electron-rich groups (e.g., carbonyls), polarizing bonds for nucleophilic attack.
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Transition-State Stabilization : Stabilizes developing charges in intermediates, lowering activation energy.
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Water Tolerance : Unlike AlCl₃ or BF₃·OEt₂, Sn(OTf)₂ remains active in moist solvents, enabling greener protocols .
Comparative Performance Data
Reaction | Sn(OTf)₂ Yield | Alternative Catalyst (Yield) |
---|---|---|
Aldol Addition | 92% | TiCl₄ (85%) |
Friedel-Crafts Acylation | 88% | FeCl₃ (72%) |
Michael Addition | 90% | Cu(OTf)₂ (82%) |
Scientific Research Applications
Catalysis in Organic Reactions
Tin(II) trifluoromethanesulfonate is primarily utilized as a catalyst in various organic reactions due to its mild Lewis acid properties. Some notable reactions include:
- Stereoselective Aldol and Michael Reactions : Used to promote stereoselectivity in the formation of β-hydroxy carbonyl compounds and Michael adducts.
- Wittig Reaction : Facilitates the formation of alkenes from aldehydes or ketones using phosphonium ylides.
- Ireland-Claisen Rearrangement : Catalyzes the rearrangement of allylic esters to form carbonyl compounds.
- Friedel-Crafts Reactions : Acts as a catalyst for electrophilic aromatic substitutions.
Synthesis of Complex Molecules
Tin(II) trifluoromethanesulfonate has been employed in the synthesis of complex organic molecules, including:
- Synthesis of 2-Amino-2-deoxy-β-D-glucopyranosides : A study demonstrated its effectiveness in synthesizing these important carbohydrate derivatives, which have applications in medicinal chemistry .
Reaction Type | Product | Reference |
---|---|---|
Aldol Reaction | β-Hydroxy Carbonyls | |
Wittig Reaction | Alkenes | |
Ireland-Claisen Rearrangement | Carbonyl Compounds | |
Friedel-Crafts Reaction | Aromatic Compounds |
Pharmaceutical Applications
The compound has shown promise in pharmaceutical applications, particularly in synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate complex transformations efficiently makes it a preferred choice in drug development.
Materials Science
In materials science, Tin(II) trifluoromethanesulfonate is utilized for:
- Modification of Polymers : It can be used to modify polymeric materials for enhanced properties.
- Nanomaterials Synthesis : Acts as a catalyst in the synthesis of nanostructured materials with specific functionalities.
Case Study 1: Synthesis of Antimalarial Alkaloids
A significant study published in Inorganic Chemistry highlighted the use of Tin(II) trifluoromethanesulfonate in synthesizing antimalarial alkaloids. The catalytic efficiency and selectivity provided by Sn(OTf)₂ allowed for high yields of desired products under mild reaction conditions .
Case Study 2: Asymmetric Synthesis
Research published in Organic Letters demonstrated that Tin(II) trifluoromethanesulfonate could catalyze asymmetric reactions effectively, leading to optically pure compounds that are crucial for pharmaceutical applications .
Mechanism of Action
The mechanism of action of tin(2+); trifluoromethanesulfonate involves its role as a Lewis acid. It coordinates with electron-rich species, such as carbonyl groups, to activate them towards nucleophilic attack. This activation facilitates various organic reactions, including aldol and Michael reactions . The compound’s ability to stabilize reaction intermediates and transition states is crucial for its catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Metal Trifluoromethanesulfonates
Metal triflates are critical in catalysis and organic synthesis. Below is a comparative analysis of Tin(II) trifluoromethanesulfonate with analogous compounds:
Physical and Chemical Properties
Research Findings and Industrial Relevance
- Glycosylation Efficiency : Tin(II) triflate achieves >90% yields in glycosylation reactions, outperforming silver triflate in moisture-sensitive conditions .
- Counterion Effects : The OTf⁻ ligand enhances catalytic longevity compared to chloride or nitrate analogs, as seen in palladium-catalyzed reactions .
- Thermal Stability : Tin(II) triflate remains active at high temperatures (>150°C), enabling microwave-assisted syntheses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tin(2+) trifluoromethanesulfonate, and how do reaction conditions influence purity and yield?
Tin(2+) trifluoromethanesulfonate is typically synthesized via the reaction of tin(II) oxide with trifluoromethanesulfonic acid under anhydrous conditions. Key factors include:
- Stoichiometric control : Excess acid ensures complete neutralization but may require post-synthesis purification to remove unreacted acid.
- Moisture exclusion : Due to its hygroscopic nature , reactions must be conducted in inert atmospheres (e.g., argon/glovebox) to prevent hydrolysis.
- Temperature modulation : Elevated temperatures (40–60°C) improve reaction kinetics but may degrade the product if prolonged. Characterization via XRD and elemental analysis is critical to confirm purity .
Q. How does the hygroscopic nature of tin(2+) trifluoromethanesulfonate impact experimental handling and storage?
The compound’s moisture sensitivity necessitates:
- Storage : In sealed containers under inert gas (argon) with desiccants (e.g., molecular sieves).
- Handling : Use of Schlenk lines or gloveboxes for weighing and dissolution.
- Solvent selection : Non-aqueous solvents (e.g., dichloromethane, acetonitrile) are preferred to avoid hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing tin(2+) trifluoromethanesulfonate?
- NMR spectroscopy : Limited utility due to tin’s quadrupolar nucleus, but Sn NMR can provide insights into coordination environments in dilute solutions .
- FTIR : Strong absorption bands for triflate () at 1,250–1,020 cm confirm ligand integrity.
- XRD : Essential for structural elucidation, particularly to detect hydrate formation in poorly stored samples .
Advanced Research Questions
Q. How does tin(2+) trifluoromethanesulfonate compare to other metal triflates (e.g., Cu(II), Fe(II)) in catalytic applications?
Tin(2+) triflate exhibits unique Lewis acidity due to its +2 oxidation state and low electronegativity, enabling:
- Enhanced substrate activation : Effective in Friedel-Crafts alkylation and esterification, outperforming Cu(II) triflate in moisture-sensitive reactions due to slower hydrolysis .
- Limitations : Lower thermal stability compared to lanthanide triflates (e.g., La(III)) restricts high-temperature applications . Comparative studies should include kinetic profiling and DFT calculations to map reactivity differences .
Q. What mechanistic insights explain the role of tin(2+) trifluoromethanesulfonate in promoting glycosylation reactions?
The triflate anion stabilizes oxocarbenium intermediates via non-covalent interactions, while Sn coordinates to hydroxyl groups, lowering the activation energy for glycosidic bond formation. Key experimental validations include:
- Kinetic isotope effects : To distinguish between concerted and stepwise mechanisms.
- Tandem MS : To identify transient intermediates . Contradictions in literature about solvent effects (e.g., acetonitrile vs. toluene) require systematic solvent screening .
Q. How can computational methods (e.g., DFT) optimize the use of tin(2+) trifluoromethanesulfonate in asymmetric synthesis?
- Modeling Lewis acidity : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Transition-state analysis : Identify stereochemical control points in catalytic cycles.
- Solvent modeling : COSMO-RS simulations to predict solvent interactions and stabilize intermediates . Experimental validation via enantiomeric excess (EE) measurements is critical to verify computational predictions .
Q. What strategies mitigate decomposition pathways of tin(2+) trifluoromethanesulfonate under oxidative conditions?
- Additive stabilization : Chelating ligands (e.g., bipyridine) reduce oxidation to Sn.
- Electrochemical profiling : Cyclic voltammetry to identify redox potentials and design protective potentials.
- In situ monitoring : Raman spectroscopy to detect early-stage degradation products .
Q. Data Contradictions and Validation
Q. How should researchers address discrepancies in reported solubility data for tin(2+) trifluoromethanesulfonate?
Some sources claim "insoluble in water" , while others note partial solubility in polar aprotic solvents. Resolution strategies:
- Standardized protocols : Use identical solvent grades, temperatures, and agitation methods.
- Dynamic light scattering (DLS) : Detect colloidal suspensions misinterpreted as solubility.
- Karl Fischer titration : Quantify trace water content, which may alter solubility .
Q. Methodological Tables
Table 1. Key Physicochemical Properties of Tin(2+) Trifluoromethanesulfonate
Property | Value |
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Melting Point | ≥300°C (lit.) |
Water Solubility | Insoluble |
LogP | 1.88 |
Hygroscopicity | High |
Table 2. Comparative Catalytic Efficiency in Esterification
Catalyst | Reaction Rate (mol·L·h) | Yield (%) |
---|---|---|
Sn(OTf) | 0.45 | 92 |
Cu(OTf) | 0.32 | 85 |
Fe(OTf) | 0.28 | 78 |
Properties
IUPAC Name |
tin(2+);trifluoromethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Sn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICSWRWPHAWLH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3O3SSn+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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